molecular formula C13H15N3O3S2 B6444223 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548976-67-4

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444223
CAS No.: 2548976-67-4
M. Wt: 325.4 g/mol
InChI Key: RCMBGSUBHJPOFK-UHFFFAOYSA-N
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Description

The compound “1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the combination of techniques used in the synthesis of pyrrolidine and benzothiazole derivatives . For instance, the pyrrolidine ring could be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The benzothiazole ring could be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a benzothiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine and benzothiazole rings . For instance, the pyrrolidine ring could undergo reactions such as ring-opening, condensation, and cyclization . The benzothiazole ring could participate in reactions such as condensation with aldehydes, oxidation, and acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and benzothiazole rings . For instance, the pyrrolidine ring could contribute to the compound’s solubility, stability, and stereochemistry . The benzothiazole ring could influence the compound’s aromaticity, reactivity, and photophysical properties .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the presence of a pyrrolidine ring . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound .

Properties

IUPAC Name

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-21(18,19)10-6-2-5-9-11(10)15-13(20-9)16-7-3-4-8(16)12(14)17/h2,5-6,8H,3-4,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMBGSUBHJPOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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